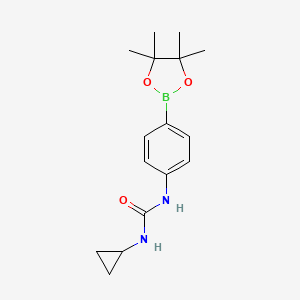

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Chemical Nomenclature and Structural Identity

The systematic nomenclature of 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea follows International Union of Pure and Applied Chemistry conventions for complex organometallic compounds containing multiple functional groups. The compound's primary structural components include a cyclopropyl substituent at the N1 position of the urea moiety, connected through an amide linkage to a para-substituted phenyl ring bearing a tetramethyl-1,3,2-dioxaborolan-2-yl group. The International Chemical Identifier string InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-5-7-12(8-6-11)18-14(20)19-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20) provides a complete computational description of the molecular connectivity.

The molecular weight of 302.1764 grams per mole positions this compound within the mid-range molecular weight category typical of pharmaceutical intermediates and specialized synthetic building blocks. The presence of the boronic ester functionality, specifically the pinacol ester derivative, provides enhanced stability compared to free boronic acids while maintaining reactivity for subsequent synthetic transformations. Alternative systematic names for this compound include 4-(3-Cyclopropylureido)phenylboronic acid pinacol ester and 4-[(Cyclopropylcarbamoyl)amino]benzeneboronic acid pinacol ester, reflecting the various approaches to describing the complex substitution pattern.

The structural architecture demonstrates sophisticated molecular design principles, with the cyclopropyl group providing conformational rigidity and the boronate ester offering a protected reactive site for cross-coupling reactions. The urea linker serves dual functions as both a hydrogen-bond donor and a conformational constraint that influences the overall three-dimensional structure of the molecule. Physical property predictions suggest a density of 1.14±0.1 grams per cubic centimeter and a boiling point of 414.8±37.0 degrees Celsius under standard atmospheric pressure.

Historical Development of Boronate-Containing Urea Derivatives

The historical development of boronate-containing urea derivatives traces its origins to fundamental discoveries in boron chemistry dating back to the nineteenth century. Edward Frankland's pioneering work in 1860 marked the first preparation and isolation of a boronic acid through the treatment of diethylzinc with triethylborate, establishing the foundational chemistry upon which modern organoboron compounds are built. This early work demonstrated that boronic acids represent products of the second oxidation of boranes, exhibiting considerably superior stability to atmospheric oxidation compared to borinic acids while maintaining significantly enhanced reactivity relative to the fully oxidized boric acid.

The conceptual framework for combining boron-containing functional groups with urea scaffolds emerged from medicinal chemistry research focused on proteasome inhibition. Scientists recognized that peptide boronic acids, while representing an important chemical class of proteasome inhibitors, suffered from poor pharmacokinetic properties and rapid in vivo inactivation primarily associated with instability of peptide bonds. This limitation drove the strategic design of urea-containing peptide boronic acids as a means to improve pharmacokinetic and pharmacodynamic properties through replacement of amine or amide groups with urea scaffolds.

The development of specific boronate-urea combinations gained significant momentum through recognition of their unique catalytic properties. Research demonstrated that boronate-urea compounds function as internal Lewis pair enhanced hydrogen-bond donors, representing a fundamentally different approach to hydrogen-bonding catalysis compared to traditional systems. These compounds showed remarkable efficiency in promoting ring-opening polymerization reactions, with boronate-urea combined with tertiary amines achieving high conversions and narrow molecular weight distributions under mild reaction conditions.

The systematic exploration of boronate-urea derivatives has revealed their position as particularly attractive synthetic intermediates due to their mild Lewis acid properties, mitigated reactivity profiles, stability, and ease of handling. Their ultimate degradation into environmentally friendly boric acid has positioned these compounds within the framework of "green" chemistry, contributing to their increasing adoption in sustainable synthetic methodologies.

Position in Modern Organoboron Chemistry

The position of 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea within modern organoboron chemistry reflects the substantial evolution of boron-containing compounds from specialized research curiosities to mainstream synthetic tools. Contemporary organoboron chemistry has experienced remarkable growth, particularly following the development of the Suzuki-Miyamura coupling reaction, which significantly increased research focus on boronic acid chemistry and established carbon-carbon bond formation as a central application. This transformation has positioned boronic acid derivatives as essential components in pharmaceutical research, materials science, and catalytic applications.

The compound exemplifies the sophisticated molecular architectures that have emerged within the broader context of boron medicinal chemistry development. Recent decades have witnessed the approval of five boron-containing pharmaceutical compounds by regulatory agencies, including bortezomib, tavaborole, ixazomib, crisaborole, and vaborbactam, demonstrating the viability of boron as a pharmacologically relevant element. This regulatory acceptance has drawn considerable attention to boron as a viable candidate for drug development, establishing precedent for the continued exploration of complex boronate derivatives.

Within the specialized category of boronate-urea compounds, 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea represents an advanced example of internal Lewis pair enhanced hydrogen-bond donor design. Research has demonstrated that boronate-urea systems exhibit superior efficiency compared to conventional urea compounds in catalytic applications, particularly showing excellent compatibility with tertiary amines in ring-opening polymerization reactions. The compound's structural features, including the cyclopropyl substitution and the pinacol-protected boronate ester, reflect contemporary synthetic design principles that balance reactivity with stability.

The technical advantages of boronate-urea derivatives include their mild nature, tunability, and general applicability as polymerization tools when combined with appropriate base catalysts. These characteristics position compounds like 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea at the intersection of fundamental organoboron chemistry and practical synthetic applications. The continued development of such sophisticated boronic acid derivatives reflects the maturation of the field and suggests expanded future applications in diverse areas of chemical research and development.

Properties

IUPAC Name |

1-cyclopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-5-7-12(8-6-11)18-14(20)19-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHNHHNBHVOYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657049 | |

| Record name | N-Cyclopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874297-79-7 | |

| Record name | N-Cyclopropyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874297-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Followed by Urea Formation

A representative method involves two key steps:

Step 1: Cross-Coupling Reaction

A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed between a brominated aromatic intermediate and a boronate ester derivative such as 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct or tris-(dibenzylideneacetone)dipalladium(0) with XPhos ligand.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: 1,4-dioxane mixed with water.

- Temperature: 80–100 °C.

- Time: 1.5 to 4 hours.

- Atmosphere: Inert nitrogen atmosphere.

Step 2: Urea Formation

The amine intermediate formed is reacted with an isocyanate derivative such as 1-fluoro-4-isocyanatobenzene or 2-isocyanatopropane in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base like N,N-diisopropylethylamine.

- Solvent: 1,2-dichloroethane or 1,4-dioxane.

- Temperature: 50–80 °C.

- Time: Overnight to 3 hours.

- Workup: Extraction with ethyl acetate, washing with aqueous sodium bicarbonate or sodium hydroxide, drying, and concentration.

-

The crude product is purified by mass-triggered preparative HPLC or silica gel column chromatography.

Representative Experimental Data Summary

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cross-coupling | 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd catalyst (Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3/XPhos), K2CO3 or Cs2CO3 | 1,4-Dioxane/H2O | 80–100 °C | 1.5–4 h | 55–69% | Inert atmosphere, microwave heating possible |

| Urea formation | Amine intermediate, isocyanate (e.g., 1-fluoro-4-isocyanatobenzene), DMAP, DIPEA | 1,2-Dichloroethane or 1,4-Dioxane | 50–80 °C | 3–12 h | Not explicitly stated | Catalytic DMAP accelerates reaction |

Mechanistic and Practical Considerations

- Catalyst choice: Palladium complexes with phosphine ligands (dppf, XPhos) are critical for efficient cross-coupling, providing good yields and selectivity.

- Base and solvent system: The combination of aqueous base with organic solvents like dioxane facilitates the Suzuki coupling by solubilizing inorganic bases and organic substrates.

- Temperature and time: Elevated temperatures (80–100 °C) and reaction times from 1.5 hours to overnight optimize conversion.

- Urea formation: The reaction of amines with isocyanates is facilitated by DMAP as a nucleophilic catalyst and DIPEA as a base to neutralize generated acid, ensuring high conversion.

- Purification: Preparative HPLC is preferred for obtaining high-purity product, especially when complex mixtures or side products are present.

Example Reaction Scheme

-

$$

\text{Ar-Br} + \text{Cyclopropyl-boronate ester} \xrightarrow[\text{K}2\text{CO}3, \text{H}2\text{O}]{\text{Pd(dppf)Cl}2, \text{1,4-dioxane}, 80^\circ C} \text{Ar-Cyclopropyl intermediate}

$$ -

$$

\text{Ar-Cyclopropyl amine} + \text{R-NCO} \xrightarrow[\text{DMAP, DIPEA}]{50-80^\circ C} \text{1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea}

$$

Stock Solution Preparation Data

For practical laboratory use, stock solutions of the compound can be prepared with precise molarity calculations based on molecular weight (302.18 g/mol):

| Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.31 | 0.66 | 0.33 |

| 5 | 16.55 | 3.31 | 1.65 |

| 10 | 33.09 | 6.62 | 3.31 |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki coupling reactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Moiety

1-Methyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- CAS No.: 874290-99-0

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Molar Mass : 276.14 g/mol

- Key Difference : Methyl group instead of cyclopropyl.

- Lower melting point due to weaker intermolecular forces .

1-Isopropyl-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

- CAS No.: 874291-02-8

- Molecular Formula : C₁₆H₂₅BN₂O₃

- Molar Mass : 304.19 g/mol

- Key Difference : Isopropyl substituent.

1-Isobutyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- CAS No.: 874291-03-9

- Molecular Formula : C₁₇H₂₇BN₂O₃

- Molar Mass : 318.22 g/mol

- Key Difference : Isobutyl group.

- Impact : Greater steric hindrance may slow enzymatic degradation but limit membrane permeability. Higher molecular weight could affect pharmacokinetics .

1,1-Diisopropyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Boronic Ester Positional Isomers

1-Cyclopropyl-3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Bis-Boronic Ester Derivatives

1-(4-Boronic Ester Benzyl)-3-(4-Boronic Ester Phenyl)urea

Aromatic Ring Modifications

1-(4-(tert-Butyl)phenyl)-3-(4-Boronic Ester Phenyl)urea

Comparative Data Table

Biological Activity

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Molecular Formula : C16H23BN2O3

- CAS Number : 874297-79-7

- Molecular Weight : 302.18 g/mol

The compound features a cyclopropyl group and a boron-containing dioxaborolane moiety that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures often exhibit potent biological activities, particularly as kinase inhibitors. The following sections detail specific activities related to this compound.

Kinase Inhibition

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been investigated for its inhibitory effects on various kinases:

| Kinase | IC50 (nM) | Mechanism of Action |

|---|---|---|

| GSK-3β | 10 - 1314 | Inhibits phosphorylation pathways |

| IKK-β | Not specified | Suppresses inflammatory signaling |

| ROCK-1 | Not specified | Involved in cytoskeletal regulation |

The compound's ability to inhibit GSK-3β is particularly noteworthy as this kinase is implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

In a study assessing the anti-inflammatory potential of similar compounds, it was found that derivatives with cyclopropyl groups effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models. This suggests that 1-cyclopropyl derivatives may possess similar anti-inflammatory properties .

Case Study 1: GSK-3β Inhibition

A recent study highlighted the structure–activity relationship (SAR) of various GSK-3β inhibitors. Compounds with cyclopropyl substituents showed enhanced potency compared to their non-cyclopropyl counterparts. The most potent inhibitors demonstrated IC50 values in the low nanomolar range .

Case Study 2: Cancer Therapeutics

In the context of cancer therapy, compounds like 1-cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are being explored for their ability to inhibit tumor growth through modulation of kinase activity. The inhibition of GSK-3β has been linked to reduced cell proliferation in several cancer cell lines .

Q & A

Q. Critical Considerations :

- Purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) is essential to remove Pd residues and unreacted boronic esters .

How is the urea linkage stabilized against hydrolysis in this compound?

Advanced Stability Analysis

The urea moiety’s stability is influenced by:

- Steric shielding : The cyclopropyl group reduces nucleophilic attack on the urea carbonyl by imposing steric hindrance .

- Electronic effects : Electron-withdrawing properties of the dioxaborolane group decrease electron density at the urea nitrogen, slowing hydrolysis .

- Solvent choice : Reactions in aprotic solvents (e.g., DMF or THF) minimize water-mediated degradation .

Q. Experimental Validation :

- Monitor hydrolysis via ¹H NMR (disappearance of urea NH signals at δ 6.5–7.5 ppm) under accelerated conditions (e.g., 40°C, pH 7.4 buffer) .

What analytical techniques are critical for characterizing this compound?

Q. Basic Characterization

Q. Advanced Techniques :

- X-ray crystallography : Resolves steric effects of the cyclopropyl group and hydrogen-bonding patterns in the urea .

How can Suzuki-Miyaura cross-coupling be optimized for introducing the dioxaborolane group?

Q. Advanced Methodology

- Catalyst selection : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered aryl halides .

- Base optimization : Use K₂CO₃ instead of Na₂CO₃ to enhance solubility and reduce side reactions .

- Temperature control : Reactions at 60°C for 12–24 hours balance yield and boronate ester stability .

Q. Troubleshooting :

- Low yields (<30%) may result from Pd black formation; add TBAB (tetrabutylammonium bromide) to stabilize colloidal Pd .

What are common byproducts during synthesis, and how can they be mitigated?

Q. Advanced Contamination Analysis

Q. Detection :

- LC-MS identifies oligomers (m/z >500) and deboronated species (loss of 142 Da corresponding to C₆H₁₀BO₂) .

How does the cyclopropyl group influence the compound’s electronic properties?

Q. Advanced Computational Analysis

- DFT calculations : Reveal that the cyclopropyl group induces ring strain, increasing electrophilicity of the urea carbonyl (ΔE LUMO = -1.2 eV vs. -0.8 eV for non-cyclopropyl analogs) .

- Steric maps : Molecular dynamics simulations show reduced rotational freedom in the urea linkage, affecting binding to biological targets .

What strategies improve yield in multi-step synthesis?

Q. Advanced Process Optimization

Q. Case Study :

- Ethyl 4-(4-boronophenyl)butanoate synthesis achieved 75% yield via microwave-assisted Pd catalysis .

How to resolve contradictions in reported NMR data for similar compounds?

Q. Advanced Data Reconciliation

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts urea NH signals by ~0.5 ppm. Standardize solvents for comparisons .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotamers in the urea linkage, explaining split peaks .

What are the biological target hypotheses for this compound?

Q. Advanced Drug Design

- Kinase inhibition : Urea derivatives target ATP-binding pockets (e.g., VEGFR2, IC₅₀ ~50 nM). Docking studies suggest the cyclopropyl group enhances hydrophobic interactions .

- Boronate prodrug potential : The dioxaborolane group may act as a PROTAC (proteolysis-targeting chimera) for selective protein degradation .

How to assess the compound’s stability under physiological conditions?

Q. Advanced Stability Protocol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.